molecular formula C80H136N8O24 B12777041 Hexadecaisoleucinomycin CAS No. 65230-10-6

Hexadecaisoleucinomycin

Cat. No.: B12777041
CAS No.: 65230-10-6
M. Wt: 1594.0 g/mol
InChI Key: JGKIZFPSLQPQCA-UHFFFAOYSA-N
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Description

Hexadecaisoleucinomycin is a depsipeptide ionophore with the molecular formula C80H136N8O24. It is known for its unique structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecaisoleucinomycin can be synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between isoleucine and other amino acids, followed by cyclization to form the depsipeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Hexadecaisoleucinomycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: H2O2 in aqueous solution or KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Hexadecaisoleucinomycin has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Hexadecaisoleucinomycin exerts its effects by acting as an ionophore, facilitating the transport of ions across biological membranes. This mechanism involves the formation of a complex with specific ions, allowing them to pass through the lipid bilayer of cells. The molecular targets include ion channels and transporters, which are crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

  • Valinomycin
  • Gramicidin
  • Beauvericin

Properties

CAS No.

65230-10-6

Molecular Formula

C80H136N8O24

Molecular Weight

1594.0 g/mol

IUPAC Name

3,9,15,21,27,33,39,45-octa(butan-2-yl)-6,18,30,42-tetramethyl-12,24,36,48-tetra(propan-2-yl)-1,7,13,19,25,31,37,43-octaoxa-4,10,16,22,28,34,40,46-octazacyclooctatetracontane-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecone

InChI

InChI=1S/C80H136N8O24/c1-29-41(17)53-73(97)105-49(25)65(89)81-58(46(22)34-6)78(102)110-62(38(11)12)70(94)86-55(43(19)31-3)75(99)107-51(27)67(91)83-60(48(24)36-8)80(104)112-64(40(15)16)72(96)88-56(44(20)32-4)76(100)108-52(28)68(92)84-59(47(23)35-7)79(103)111-63(39(13)14)71(95)87-54(42(18)30-2)74(98)106-50(26)66(90)82-57(45(21)33-5)77(101)109-61(37(9)10)69(93)85-53/h37-64H,29-36H2,1-28H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)

InChI Key

JGKIZFPSLQPQCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C

Origin of Product

United States

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